

# Application Note & Protocol: A Stability-Indicating HPLC Method for Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

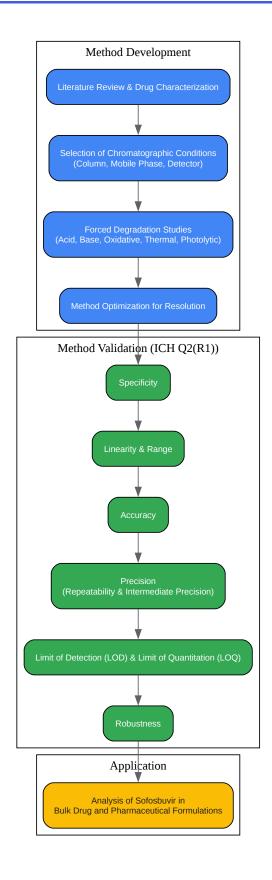
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. To ensure the quality, efficacy, and safety of pharmaceutical products, it is crucial to develop and validate stability-indicating analytical methods. These methods are essential for accurately quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or administration.

This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Sofosbuvir. The method is designed to separate Sofosbuvir from its potential degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1]

# Method Development and Validation Workflow

The development and validation of a stability-indicating method is a systematic process. The following diagram illustrates the key stages involved.





Click to download full resolution via product page

Caption: Workflow for the development and validation of a stability-indicating analytical method.



# **Materials and Reagents**

- Reference Standard: Sofosbuvir (USP/EP grade)
- Chemicals & Solvents:
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Orthophosphoric acid (AR grade)
  - Hydrochloric acid (AR grade)
  - Sodium hydroxide (AR grade)
  - Hydrogen peroxide (30%, AR grade)
  - Water (HPLC grade/Milli-Q)
- Instrumentation:
  - HPLC system with UV or PDA detector
  - Analytical balance
  - pH meter
  - Sonicator
  - Hot air oven
  - Photostability chamber

# **Chromatographic Conditions**

The following chromatographic conditions have been found suitable for the separation of Sofosbuvir from its degradation products.



Parameter	Condition
Column	Inertsil C18 (250 mm x 4.6 mm, 5 μm) or equivalent
Mobile Phase	0.1% Orthophosphoric acid buffer : Acetonitrile (30:70 v/v)[3]
Flow Rate	1.5 mL/min[3]
Detection Wavelength	260 nm[3][4]
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Note: The retention time of Sofosbuvir under these conditions is approximately 2.37 minutes.[3]

# **Experimental Protocols**Preparation of Standard and Sample Solutions

Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 100 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solution (100  $\mu$ g/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution (for Assay of Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.
- Dilute to volume with the mobile phase and mix well.



- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

### **Forced Degradation Studies**

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. A concentration of 100  $\mu$ g/mL of Sofosbuvir is typically used for these studies.

#### Acid Hydrolysis:

- To 1 mL of the Sofosbuvir stock solution (1000 μg/mL), add 1 mL of 0.1 N HCl.
- Reflux the solution at 70°C for 6 hours.[5]
- After cooling, neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile phase.

#### Alkaline Hydrolysis:

- To 1 mL of the Sofosbuvir stock solution (1000 μg/mL), add 1 mL of 0.1 N NaOH.
- Reflux the solution at 70°C for 10 hours.[5]
- After cooling, neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile phase.

#### Oxidative Degradation:

- To 1 mL of the Sofosbuvir stock solution (1000 μg/mL), add 1 mL of 30% hydrogen peroxide.
- Keep the solution at 80°C for 2 days.[6]
- Dilute the resulting solution to 10 mL with the mobile phase.

#### Thermal Degradation:



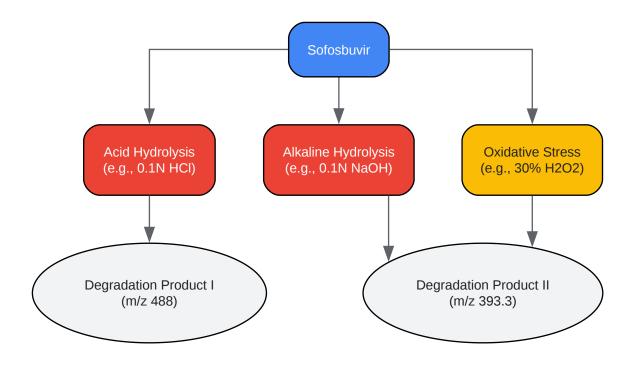
- Expose the solid Sofosbuvir drug substance to a temperature of 80°C in a hot air oven for 4 hours.[4]
- After exposure, accurately weigh an appropriate amount of the stressed drug, dissolve, and dilute with the mobile phase to obtain a final concentration of 100 μg/mL.

#### Photolytic Degradation:

- Expose the solid Sofosbuvir drug substance to UV light (254 nm) for 24 hours in a photostability chamber.[6]
- After exposure, accurately weigh an appropriate amount of the stressed drug, dissolve, and dilute with the mobile phase to obtain a final concentration of 100 μg/mL.

# **Sofosbuvir Degradation Pathway**

The following diagram illustrates the potential degradation pathways of Sofosbuvir under various stress conditions.



Click to download full resolution via product page

Caption: Potential degradation pathways of Sofosbuvir under stress conditions.



### **Method Validation**

The developed method should be validated according to ICH Q2(R1) guidelines. The following parameters should be evaluated.

# **Specificity**

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate that the peaks of the degradation products are well-resolved from the Sofosbuvir peak.

# Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

#### Protocol:

- Prepare a series of at least five concentrations of Sofosbuvir working standard solutions ranging from 100 to 500 μg/mL.[3]
- Inject each solution in triplicate.
- Plot a calibration curve of the mean peak area against the concentration.
- Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

### **Accuracy**

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

#### Protocol:



- Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with known amounts of Sofosbuvir.
- Analyze each concentration in triplicate.
- Calculate the percentage recovery for each level.

### **Precision**

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Repeatability (Intra-day Precision): Analyze six replicate injections of the 100% test concentration on the same day and under the same experimental conditions.

Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Calculate the % Relative Standard Deviation (%RSD) for the results.

# **Limit of Detection (LOD) and Limit of Quantitation (LOQ)**

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve:

- LOD =  $3.3 \times (\sigma / S)$
- LOQ =  $10 \times (\sigma / S)$ 
  - $\circ$  Where  $\sigma$  is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

### Robustness



The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

#### Protocol:

- Introduce small variations in the method parameters, such as:
  - Flow rate (± 0.1 mL/min)
  - Mobile phase composition (± 2% organic)
  - Detection wavelength (± 2 nm)
- Analyze the system suitability parameters for each variation.

### **Data Presentation**

The quantitative data from the validation studies should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2	
Theoretical Plates	≥ 2000	_
%RSD of Peak Areas	≤ 2.0%	

Table 2: Linearity Data



Concentration (µg/mL)	Mean Peak Area
100	
200	
300	-
400	-
500	-
Correlation Coefficient (r²)	≥ 0.999
Slope	
Y-intercept	_

### Table 3: Accuracy (% Recovery)

Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	% Recovery
80%			
100%			
120%			

#### Table 4: Precision Data

Precision Type	%RSD
Repeatability	
Intermediate Precision	-

### Table 5: LOD and LOQ



Parameter	Result (μg/mL)
LOD	
LOQ	

#### Table 6: Forced Degradation Results

Stress Condition	% Degradation
Acid Hydrolysis	
Alkaline Hydrolysis	-
Oxidative Degradation	-
Thermal Degradation	-
Photolytic Degradation	-

### Conclusion

The described HPLC method is simple, specific, accurate, and precise for the determination of Sofosbuvir in the presence of its degradation products. The method has been developed and validated as per the ICH guidelines and can be successfully applied for the routine quality control analysis of Sofosbuvir in bulk and pharmaceutical dosage forms. The forced degradation studies confirm the stability-indicating nature of the method.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. ijpbs.com [ijpbs.com]



- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- To cite this document: BenchChem. [Application Note & Protocol: A Stability-Indicating HPLC Method for Sofosbuvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799836#developing-a-stability-indicating-method-for-sofosbuvir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com